molecular formula C5H4BBrFNO2 B1522341 (3-Bromo-2-fluoropyridin-4-yl)boronic acid CAS No. 1150114-79-6

(3-Bromo-2-fluoropyridin-4-yl)boronic acid

Cat. No. B1522341
CAS RN: 1150114-79-6
M. Wt: 219.81 g/mol
InChI Key: ILVIZHJYIXNWBE-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoropyridin-4-yl)boronic acid, or BFPA, is a boronic acid derivative that is widely used in scientific research. It is an important building block for organic synthesis, due to its ability to form stable boron-carbon bonds. As a result, BFPA has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a building block for drug discovery. In addition, BFPA has been found to have various biochemical and physiological effects, making it a useful tool for research into various diseases and conditions.

Scientific Research Applications

Chemical Synthesis

Boronic acids are often used as reactants in various chemical reactions. For example, they are involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . These reactions are fundamental in synthesizing biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .

properties

IUPAC Name

(3-bromo-2-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVIZHJYIXNWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675013
Record name (3-Bromo-2-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluoropyridin-4-yl)boronic acid

CAS RN

1150114-79-6
Record name (3-Bromo-2-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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